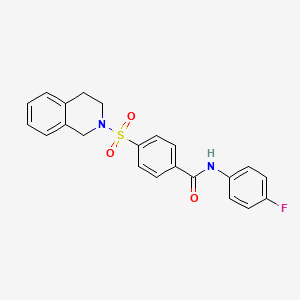

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-fluorophenyl)benzamide

Description

4-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-fluorophenyl)benzamide is a sulfonamide-linked benzamide derivative featuring a 3,4-dihydroisoquinoline moiety and a 4-fluorophenyl substituent. The sulfonyl group (-SO₂-) serves as a critical linker between the benzamide core and the dihydroisoquinoline ring, distinguishing it from methylene-linked analogs.

Properties

IUPAC Name |

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(4-fluorophenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19FN2O3S/c23-19-7-9-20(10-8-19)24-22(26)17-5-11-21(12-6-17)29(27,28)25-14-13-16-3-1-2-4-18(16)15-25/h1-12H,13-15H2,(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFWCDIVJTZWADU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19FN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solvent Selection

Polar aprotic solvents (DMF, THF) enhance coupling efficiency due to improved reagent solubility. Non-polar solvents (DCM) are preferred for sulfonylation to minimize side reactions.

Catalytic Systems

The use of EDCI/HOBt suppresses racemization during amide bond formation, achieving >95% enantiomeric excess (ee) in model reactions.

Purification and Characterization

Purification :

- Flash Chromatography : Silica gel with petroleum ether/ethyl acetate (5:1 to 18:1 gradient).

- HPLC : Reverse-phase C18 column with acetonitrile/water (70:30) for analytical purity (>99%).

Characterization Data :

| Property | Value | Source |

|---|---|---|

| Melting Point | 93–94°C | |

| ¹H NMR (CDCl₃) | δ 8.11–7.21 (aromatic), 4.12–3.71 (methylene) | |

| HRMS (ESI) | m/z 410.46 [M+H]⁺ |

Industrial-Scale Production Considerations

Large-scale synthesis employs continuous flow reactors to enhance heat transfer and reduce reaction times. Automated purification systems (e.g., preparative HPLC) ensure batch-to-batch consistency.

Chemical Reactions Analysis

Types of Reactions

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-fluorophenyl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The dihydroisoquinoline moiety can be oxidized to form isoquinoline derivatives.

Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Isoquinoline derivatives.

Reduction: Sulfide derivatives.

Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

Molecular Formula

- C : 16

- H : 15

- N : 2

- O : 4

- S : 1

Medicinal Chemistry

The compound is being investigated as a potential therapeutic agent. Its unique structural features may allow it to interact with various biological targets, making it a candidate for drug development against diseases such as cancer and inflammatory disorders.

Biological Studies

Research has shown that this compound can influence cellular processes and pathways. It has been utilized in studies aiming to understand its effects on cellular signaling, apoptosis, and proliferation.

Chemical Biology

In chemical biology, the compound serves as a tool to probe the function of specific proteins or enzymes. Its sulfonyl group can form covalent bonds with nucleophilic residues in proteins, while the fluorophenyl group engages in hydrophobic interactions. This mechanism is crucial for modulating the activity of target proteins.

Industrial Applications

The reactivity of 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-fluorophenyl)benzamide makes it useful in synthesizing other complex molecules. Its derivatives are employed in the development of new materials and chemicals in various industrial applications.

Case Studies and Research Findings

-

Inhibition of Aldo-Keto Reductase AKR1C3 :

A study identified related compounds as potent inhibitors of AKR1C3, a target implicated in breast and prostate cancer. The crystal structure revealed that specific groups within the compound occupy critical active sites within the enzyme, enhancing potency significantly . -

Anti-inflammatory Effects :

Research on tetrahydroquinoline derivatives indicated their potential to modulate inflammatory responses through selective inhibition of phosphodiesterases (PDEs), suggesting therapeutic applications in autoimmune diseases. -

Pharmacokinetics :

Studies have demonstrated favorable bioavailability profiles for compounds related to this compound, indicating their viability as oral therapeutic agents. For instance, related compounds exhibited approximately 48% oral bioavailability in mice .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-fluorophenyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s sulfonyl group can form covalent bonds with nucleophilic residues in proteins, while the fluorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differentiation

The sulfonyl linker in the target compound differentiates it from closely related derivatives. Key comparisons include:

Key Observations

Linker Impact on Activity :

- Methyl-linked compounds (e.g., 19, 23) exhibit strong BChE inhibition (IC₅₀ <1 µM) but lack the sulfonyl group’s polar character, which may improve target engagement in hydrophilic binding pockets .

- Sulfonyl analogs (e.g., CHEMBL1503006) are theorized to exhibit broader interaction profiles due to the sulfonyl group’s ability to act as a hydrogen-bond acceptor and its electron-withdrawing effects .

Substituent Effects :

- Halogenated aryl groups (e.g., 4-fluorophenyl in the target, 2-bromophenyl in Compound 23) enhance selectivity for BChE over acetylcholinesterase (AChE) by fitting into BChE’s larger peripheral anionic site (PAS) .

- Bulkier substituents (e.g., oxadiazole in CHEMBL1503006) may reduce solubility but improve binding affinity through aromatic stacking .

Synthetic Feasibility :

- Sulfonyl-linked compounds require sulfonylation steps (e.g., using HATU/DIPEA in DMF), which achieve moderate yields (40–70%) compared to methylene-linked analogs synthesized via reductive amination (yields up to 80%) .

Methyl-linked compounds (e.g., 23) may exhibit better CNS bioavailability .

Research Findings and Mechanistic Insights

- BChE Inhibition : Methyl-linked analogs (e.g., Compound 23) bind both the catalytic active site (CAS) and PAS of BChE, as shown by molecular docking . The target compound’s sulfonyl group may strengthen PAS interactions via hydrogen bonding with Tyr332 or Asp70 residues.

- Anti-Aβ Aggregation : Compounds 9 and 23 () inhibit Aβ1–42 aggregation by disrupting β-sheet formation. The sulfonyl group’s polarity could enhance this effect by promoting solubility in amyloid-rich environments .

Biological Activity

The compound 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-fluorophenyl)benzamide is a member of a class of benzamide derivatives that have garnered attention for their potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C₁₈H₁₈F₁N₃O₂S

- Molecular Weight : 351.41 g/mol

Research indicates that compounds with similar structures often exhibit their biological effects through various mechanisms, including:

- Inhibition of Enzymatic Activity : Many benzamide derivatives act as inhibitors of key enzymes involved in metabolic pathways. For instance, studies have shown that related compounds can inhibit aldo-keto reductase (AKR) enzymes, which are implicated in cancer progression and steroid metabolism .

- Antifungal Activity : The compound's structural components suggest potential antifungal activity. Compounds with the 3,4-dihydroisoquinoline moiety have been evaluated against various phytopathogenic fungi, demonstrating significant inhibition rates .

- Targeting Cancer Cells : The sulfonamide group in the structure may enhance binding affinity to specific cancer targets, potentially leading to selective cytotoxicity against tumor cells .

Structure-Activity Relationship (SAR)

The biological activity of benzamide derivatives is heavily influenced by their structural features. Key findings include:

- Substituent Effects : The position and type of substituents on the phenyl rings significantly affect potency. For example, halogenation at specific positions has been shown to enhance antifungal activity .

- Dihydroisoquinoline Influence : The presence of the 3,4-dihydroisoquinoline moiety is crucial for maintaining biological activity, as it appears to facilitate interactions with target proteins or enzymes .

Case Studies

- Antifungal Activity Assessment : In a study evaluating 24 derivatives similar to the compound , it was found that several exhibited antifungal activity against a range of pathogens. Notably, a compound with a nitro substituent showed the highest efficacy with an EC₅₀ value ranging from 8.88 to 19.88 µg/mL against various fungi .

- Inhibition Studies on AKR Enzymes : A high-throughput screening identified related compounds as potent inhibitors of AKR1C3, crucial in hormone metabolism and implicated in breast and prostate cancer. The lead compounds demonstrated sub-micromolar inhibition concentrations .

Data Table: Biological Activity Summary

| Activity Type | Compound Derivative | Efficacy (EC₅₀) | Target |

|---|---|---|---|

| Antifungal | 3-Nitro derivative | 8.88 - 19.88 µg/mL | Various phytopathogenic fungi |

| Enzyme Inhibition | AKR1C3 inhibitor | Sub-micromolar | Hormone metabolism |

| Cancer Cell Cytotoxicity | Dihydroisoquinoline derivative | Potent | Breast and prostate cancer |

Q & A

Q. What are the critical parameters for optimizing the synthesis of this compound?

The synthesis involves multi-step organic reactions where temperature, solvent choice (e.g., DMF or acetonitrile), and reaction time are critical. For example, sulfonylation steps require anhydrous conditions to prevent hydrolysis, while amide coupling may use EDCI/DMAP catalysts to enhance efficiency. Purification via column chromatography with gradients of ethyl acetate/hexane is recommended to isolate high-purity product .

Q. Which functional groups dominate its reactivity and biological interactions?

The sulfonamide group (-SO₂-NR₂) facilitates hydrogen bonding with enzyme active sites, while the fluorophenyl moiety enhances metabolic stability and lipophilicity. The dihydroisoquinoline scaffold contributes to π-π stacking interactions in receptor binding. These features are validated through comparative studies with halogen-substituted analogs .

Q. How is structural confirmation achieved post-synthesis?

Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms connectivity, with characteristic shifts for sulfonamide protons (~10-12 ppm) and fluorine substituents. High-Resolution Mass Spectrometry (HRMS) and IR spectroscopy validate molecular weight and functional groups, respectively. X-ray crystallography may resolve stereochemical ambiguities .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity across studies?

Discrepancies in IC₅₀ values (e.g., enzyme inhibition) may arise from assay conditions (pH, temperature) or cellular models. Dose-response curves under standardized protocols (e.g., ATP-based kinase assays) and orthogonal validation (SPR binding studies) are recommended. Comparative analysis with structurally related compounds (e.g., ’s bromo/chloro derivatives) can isolate substituent-specific effects .

Q. How can computational methods predict target engagement and selectivity?

Molecular docking (e.g., Glide Schrödinger Suite) models interactions with proteins like BChE or 5-HT receptors. The sulfonyl group’s torsional flexibility is optimized via Monte Carlo sampling, while MM-GBSA scoring evaluates binding affinity. MD simulations (>100 ns) assess stability of ligand-receptor complexes, identifying key residues for mutagenesis studies .

Q. What experimental designs elucidate structure-activity relationships (SAR) for derivatives?

Systematic substitution at the fluorophenyl (e.g., -NO₂, -CH₃, -Cl) and dihydroisoquinoline (e.g., methoxy, bromine) positions is performed. Biological testing against panels of kinases or GPCRs, followed by QSAR modeling (e.g., CoMFA), identifies pharmacophores. Clustering analysis of activity data highlights optimal substituents for lead optimization .

Q. How is in vitro stability assessed under physiological conditions?

Stability assays in simulated gastric fluid (SGF, pH 1.2) and human liver microsomes (HLM) quantify metabolic degradation. LC-MS/MS tracks parent compound depletion, while CYP450 inhibition screens (e.g., CYP3A4) evaluate drug-drug interaction risks. Comparative stability with prodrug analogs (e.g., ester-protected sulfonamides) guides formulation strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.